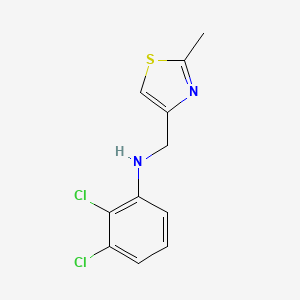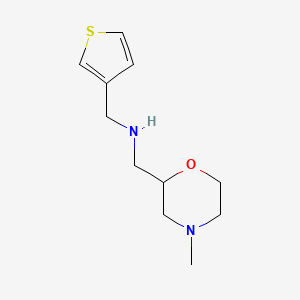
5-(2-Aminoethyl)-4,4-diethyl-4,5-dihydro-1,3,4lambda4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Aminoethyl)-4,4-diethyl-4,5-dihydro-1,3,4 is a complex organic compound that features both amine and diethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-4,4-diethyl-4,5-dihydro-1,3,4 typically involves multi-step organic reactions. One common method includes the alkylation of a precursor compound with diethyl groups, followed by the introduction of the aminoethyl group through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the precursor compounds are mixed with reagents under controlled conditions. The process may include steps such as distillation, crystallization, and purification to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Aminoethyl)-4,4-diethyl-4,5-dihydro-1,3,4 can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminoethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
5-(2-Aminoethyl)-4,4-diethyl-4,5-dihydro-1,3,4 has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its therapeutic potential in treating various conditions due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 5-(2-Aminoethyl)-4,4-diethyl-4,5-dihydro-1,3,4 involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The diethyl groups may contribute to the compound’s lipophilicity, affecting its distribution and activity within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanolamine: A simpler compound with similar amine functionality.
Indole Derivatives: Compounds with similar aromatic structures and biological activities.
Thiourea Derivatives: Known for their diverse biological applications.
Uniqueness
5-(2-Aminoethyl)-4,4-diethyl-4,5-dihydro-1,3,4 stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential applications. Its structural complexity allows for a wide range of interactions and applications that simpler compounds may not offer.
Eigenschaften
Molekularformel |
C8H19N4S+ |
|---|---|
Molekulargewicht |
203.33 g/mol |
IUPAC-Name |
2-(2-aminoethyl)-3,3-diethyl-2H-1,3,4-thiadiazol-3-ium-5-amine |
InChI |
InChI=1S/C8H19N4S/c1-3-12(4-2)7(5-6-9)13-8(10)11-12/h7H,3-6,9H2,1-2H3,(H2,10,11)/q+1 |
InChI-Schlüssel |
YXIIALGPJCEJQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+]1(C(SC(=N1)N)CCN)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-Chlorophenyl)-2-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinylthio]acetamide](/img/structure/B14914135.png)




![5-Methyl-2-azabicyclo[4.1.0]heptane](/img/structure/B14914164.png)






